Differential Tumor Cell Line Growth Inhibition: 7-Chloro vs. 6-Chloro Positional Isomer
In the NCI one-dose screen, ethyl 4-(7-chloro-2-methyl-4-oxoquinazolin-3(4H)-yl)benzoate (NSC 302975) demonstrated a mean growth percentage of 101% across the full NCI-60 cell line panel, indicating negligible overall antiproliferative activity at the tested concentration of ~10 µM. However, cell-line-specific selectivity was observed, with some lines showing growth inhibition below 90% while others exceeded 110% . In contrast, the 6-chloro positional isomer (intermediate-II from Patel et al., 2021) has been shown to serve as a productive intermediate for generating anti-inflammatory derivatives with measurable COX inhibition activity (IC50 values in the low micromolar range for downstream Mannich base derivatives Q3, Q8, Q15) . This distinct biological activity profile demonstrates that the position of the chlorine atom on the quinazolinone ring directs the compound towards different therapeutic applications: the 7-chloro substitution favors selective tumor cell line interactions, while the 6-chloro substitution is preferred for anti-inflammatory development. The NCI data for NSC 302975 provides a baseline for researchers needing to select the 7-chloro scaffold over the 6-chloro for anticancer-oriented SAR programs.
| Evidence Dimension | Tumor cell growth inhibition profile & positional isomer activity |
|---|---|
| Target Compound Data | Mean growth = 101% across NCI-60 panel (NSC 302975, ~10 µM); cell-line-specific inhibition observed |
| Comparator Or Baseline | 6-chloro positional isomer (intermediate-II from Patel 2021): used as intermediate for anti-inflammatory derivatives with COX inhibition activity |
| Quantified Difference | The 7-chloro compound exhibits a distinct pan-cancer screening profile versus the 6-chloro compound's application as an anti-inflammatory lead scaffold; no direct NCI comparison available for the 6-chloro isomer, making this a cross-study inference. |
| Conditions | Target: NCI one-dose human tumor cell line screen (MCF7, IGROV1, and 58+ other lines). Comparator: in vivo and in vitro anti-inflammatory models (Patel et al., 2021). |
Why This Matters
The differential biological activity driven by chlorine position determines whether a compound is suitable for anticancer screening campaigns versus anti-inflammatory lead development, directly impacting procurement for specific assay cascades.
- [1] Patel R, Saraswat R, Pillai S. Synthesis, Characterization and Biological Evaluation of Novel Quinazolinone Derivatives as Anti-inflammatory Agents. Int J Pharm Sci Res. 2021;12(4):2296-2305. View Source
